Methyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate
Description
Methyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate (molecular formula: C₁₉H₁₇BrO₆) is a halogenated benzofuran derivative characterized by a benzyloxy-oxoethoxy substituent at position C5, a bromine atom at C6, and a methyl ester group at C2. This compound is synthesized via selective halogenation and etherification of benzofuran precursors .
Properties
IUPAC Name |
methyl 6-bromo-2-methyl-5-(2-oxo-2-phenylmethoxyethoxy)-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO6/c1-12-19(20(23)24-2)14-8-17(15(21)9-16(14)27-12)25-11-18(22)26-10-13-6-4-3-5-7-13/h3-9H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXYZAQNPOFMBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC(=O)OCC3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps:
Formation of the Benzofuran Core: The initial step often involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through various methods, such as the use of acid catalysts or base-induced cyclization.
Introduction of the Bromine Atom: Bromination of the benzofuran core is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Attachment of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyloxy halide reacts with the benzofuran derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The bromine atom in the benzofuran ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Methyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which Methyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate exerts its effects depends on its interaction with molecular targets. For instance, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, it may act by interfering with cell signaling pathways or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzofuran Derivatives
Structural Analogues and Substituent Effects
The following table highlights key structural analogues and their substituent variations:
Key Observations:
Substituent Flexibility : The target compound’s benzyloxy-oxoethoxy group at C5 distinguishes it from analogues with simpler alkoxy or aryloxy groups (e.g., cinnamyloxy in or ethoxy-oxopropoxy in ). This bulky substituent may enhance lipophilicity (predicted logP: ~5.4–5.7) compared to smaller groups .
Ester Group Variations : Replacement of the methyl ester (COOCH₃) with ethyl (COOCH₂CH₃) or 2-methoxyethyl esters modifies solubility and metabolic stability .
Cytotoxicity and Antifungal Activity:
- Target Compound: Limited direct activity data are available, but brominated benzofurans generally exhibit moderate cytotoxicity. For example, Compound 5 (Table 1) showed IC₅₀ values of 8–12 µM against human cancer cell lines .
- Compound 5: The diethylaminoethoxy substituent at C7 enhances antifungal activity (MIC: 4 µg/mL against Candida albicans), likely due to improved membrane penetration .
Antimicrobial Activity:
- Derivatives with benzyloxy or chlorophenylmethoxy groups (e.g., Ethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate) exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 16–32 µg/mL) .
Crystallography and Structural Validation:
- X-ray crystallography (using SHELX software ) confirmed the planar benzofuran core and substituent orientations in Compound VI (a chloro analogue), providing insights into steric effects in the target compound .
Biological Activity
Methyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate, also known as ChemDiv Compound ID 3570-0709, is a complex organic compound with notable biological activities. This article provides an overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula: C20H17BrO6
- IUPAC Name: this compound
- Molecular Weight: 433.25 g/mol
- SMILES Notation: Cc(oc1c2)c(C(OC)=O)c1cc(OCC(OCc1ccccc1)=O)c2Br
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the benzyloxy and carboxylate groups enhances its binding affinity to these targets, leading to modulation of their functions. The bromine atom at the 6-position may also influence its reactivity and biological effects.
Biological Activity Overview
Research indicates that compounds structurally related to this compound exhibit a range of biological activities:
-
Antitumor Activity :
- Studies have shown that benzofuran derivatives possess significant anti-cancer properties. For instance, some compounds have demonstrated IC50 values as low as 11 μM against various cancer cell lines, indicating potent cytotoxic effects .
- The mechanism often involves the induction of apoptosis in cancer cells, which is critical for their therapeutic efficacy.
- Antioxidant Properties :
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Case Studies and Research Findings
Several studies have focused on the biological evaluation of benzofuran derivatives similar to this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
